N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide
Description
This highly complex peptide-derived compound features a multi-branched structure with critical functional groups influencing its biochemical properties. Key structural elements include:
- Carbamimidamido moiety: Imparts hydrogen-bonding capacity, likely affecting receptor binding or solubility .
- 5-Oxopyrrolidine: May confer metabolic stability compared to linear alkyl chains .
While its exact biological role remains uncharacterized in the provided evidence, its structural complexity aligns with compounds used in targeted therapeutics, such as protease inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZBMSIDSOZZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H110N24O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1619.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bombesin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the peptide is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of bombesin involves optimizing the SPPS process to increase yield and purity. Parameters such as ligand concentration, pH, reaction time, and temperature are carefully controlled . For example, the production of radiolabeled bombesin analogs for therapeutic use involves optimizing conditions to achieve high radiochemical purity and stability .
Chemical Reactions Analysis
Types of Reactions: Bombesin undergoes various chemical reactions, including:
Oxidation: Bombesin can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to structural changes.
Substitution: Specific amino acids in bombesin can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol can be used for reduction.
Substitution Reagents: Amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide (DIC) are used for substitution reactions.
Major Products:
Oxidized Bombesin: Contains disulfide bonds.
Reduced Bombesin: Lacks disulfide bonds.
Substituted Bombesin Analogs: Have modified amino acid sequences.
Scientific Research Applications
Bombesin has a wide range of scientific research applications:
Mechanism of Action
Bombesin exerts its effects by binding to specific G-protein-coupled receptors (BBR1, BBR2, and BBR3) on the surface of target cells . This binding activates intracellular signaling pathways, leading to various physiological responses, including the release of gastrin, smooth muscle contraction, and modulation of hormone secretion . Bombesin also acts as a growth factor through autocrine or paracrine mechanisms, influencing the growth of benign and neoplastic tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table contrasts the target compound with analogs identified in the literature:
Research Findings and Mechanistic Insights
Target Compound vs. Pyridoindole Analogue
- The pyridoindole group in the analogue may enhance binding to serotonin or dopamine receptors due to structural similarity to endogenous indoleamines.
- In contrast, the target compound’s 5-oxopyrrolidine and methylsulfanyl groups could favor interactions with cysteine proteases or redox-sensitive targets.
Target Compound vs. Hydroxymethyl-Containing Analogue
- The hydroxymethyl group in the analogue likely improves aqueous solubility but reduces blood-brain barrier penetration.
- The target compound’s methylsulfanyl moiety may compensate for this, offering balanced pharmacokinetics.
Biological Activity
The compound N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide, is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on available research.
Molecular Structure and Properties
The compound's intricate structure consists of multiple amino acid residues and functional groups that contribute to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 1781.0 g/mol |
| Hydrogen Bond Donor Count | 27 |
| Hydrogen Bond Acceptor Count | 27 |
| Rotatable Bond Count | 27 |
| XLogP3-AA | -7.1 |
These properties suggest a high degree of polarity and potential for extensive hydrogen bonding, which may influence its interactions with biological targets .
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to the target structure in cancer therapy. For instance, benzimidazole derivatives have been shown to act as topoisomerase inhibitors , which interfere with DNA replication and transcription processes. This mechanism is crucial for the development of anticancer agents, as inhibiting topoisomerases can lead to cancer cell death .
Case Study: Benzimidazole Derivatives
Research indicates that specific benzimidazole derivatives exhibit strong cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (leukemia). For example, certain derivatives demonstrated IC50 values as low as 14.1 μmol/L against topoisomerase I .
The proposed mechanism of action for compounds like the one involves several pathways:
- DNA Intercalation : The compound may intercalate between DNA bases, disrupting normal function and leading to apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA synthesis or repair, such as topoisomerases or polymerases.
- Epigenetic Modulation : Some derivatives have been shown to influence epigenetic markers, affecting gene expression related to cell proliferation and survival .
Pharmacological Profile
The pharmacological profile of the compound suggests multiple potential therapeutic applications beyond oncology:
- Antimicrobial Activity : Similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar scaffolds have been investigated for their ability to modulate inflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can significantly reduce cell viability in cancer cell lines. For example, a study found that certain derivatives reduced the incorporation of [3H] thymidine into DNA by up to 75% at specific concentrations .
In Vivo Studies
Animal studies are crucial for understanding the therapeutic potential of such compounds. Preliminary results indicate that specific analogs can inhibit tumor growth in xenograft models while exhibiting manageable toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
